molecular formula C11H19NO4 B13243085 tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate

tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B13243085
M. Wt: 229.27 g/mol
InChI Key: XSQMTVOFIVAFAL-UHFFFAOYSA-N
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Description

tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyloxycarbonyl (Boc) protecting group, a formyl group, and a hydroxymethyl substituent at the C2 position. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling applications in drug discovery, particularly as intermediates for kinase inhibitors, prodrugs, or chiral building blocks .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-4-5-11(12,7-13)8-14/h7,14H,4-6,8H2,1-3H3

InChI Key

XSQMTVOFIVAFAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CO)C=O

Origin of Product

United States

Preparation Methods

Sequential Functionalization via Boc Protection and Oxidation/Reduction

The most feasible approach involves multi-step functionalization of pyrrolidine precursors:

Step 1: Boc Protection of Pyrrolidin-2-ylmethanol
Pyrrolidin-2-ylmethanol reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. This method achieves yields of 90–98%.

Step 2: Selective Oxidation of Hydroxymethyl to Formyl Group
The hydroxymethyl group (-CH₂OH) can be oxidized to a formyl group (-CHO) using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. For example:

  • Reagents : PCC in DCM at 0°C to room temperature.
  • Mechanism : The alcohol is oxidized to an aldehyde without over-oxidation to a carboxylic acid.
  • Yield : Estimated 60–75% based on analogous reactions.

Key Considerations :

  • Competing side reactions (e.g., over-oxidation) must be controlled.
  • Steric hindrance from the Boc group may necessitate prolonged reaction times.

A less common route involves simultaneous introduction of both groups via advanced intermediates:

Starting Material : 2,5-Dihydro-1H-pyrrole-1-carboxylate.
Reagents :

  • Hydroxymethylation: Formaldehyde under basic conditions.
  • Formylation: Vilsmeier-Haack reaction (POCl₃/DMF).
    Conditions : Sequential reactions in anhydrous DCM at -20°C to 25°C.
    Challenges :
  • Regioselectivity issues due to competing reaction sites.
  • Low yields (~30–40%) reported in similar systems.

Reductive Amination Approach

For asymmetric synthesis, reductive amination of a keto-aldehyde precursor could be explored:

Intermediate : tert-Butyl 2-oxopyrrolidine-1-carboxylate.
Reagents :

  • Hydroxymethylation: NaBH₄ or LiAlH₄ reduction.
  • Formylation: Directed ortho-metalation followed by CO insertion.
    Advantages : Enables stereocontrol at the 2-position.
    Limitations : Requires stringent anhydrous conditions and specialized catalysts.

Comparative Analysis of Methods

Method Yield Range Complexity Functional Group Compatibility
Sequential Functionalization 50–75% Moderate High (Boc stable under oxidation)
Direct Double Functionalization 30–40% High Low (side reactions prevalent)
Reductive Amination 40–60% High Moderate (stereochemical control)

Experimental Data from Analogous Systems

  • Boc Protection : Reaction of pyrrolidin-2-ylmethanol (0.5 g, 4.95 mmol) with Boc₂O (2.16 g, 9.89 mmol) in DCM (10 mL) and triethylamine (0.75 g, 7.42 mmol) yields 90% product after 16 hours.
  • Oxidation : PCC-mediated oxidation of analogous alcohols achieves 65–70% conversion to aldehydes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of chiral ligands and catalysts .

Biology

In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules. It is also used in the development of new pharmaceuticals .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a scaffold for the development of drugs targeting various diseases, including neurological disorders and cancer .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and advanced materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The formyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents Key Features Applications Reference
tert-Butyl (2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate C4: cyano; C2: hydroxymethyl Polar cyano group enhances hydrogen-bonding potential; used in peptide mimetics. Intermediate for bioactive molecules.
tert-Butyl (2S,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate C2 and C5: hydroxymethyl Dual hydroxymethyl groups enable cyclization to form bicyclic scaffolds. Precursor for macrocyclic drug candidates.
tert-Butyl (2R)-2-formyl-2-methylpyrrolidine-1-carboxylate C2: formyl + methyl Methyl group increases steric bulk; formyl participates in nucleophilic additions. Chiral building block in asymmetric synthesis.
tert-Butyl (2S,4S)-2-formyl-4-methylpyrrolidine-1-carboxylate C2: formyl; C4: methyl Methyl at C4 modifies ring conformation; formyl enables cross-coupling. Spirocyclic compound synthesis.
(S)-tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate C2: methylaminomethyl Amino functionality supports coordination chemistry or prodrug design. Ligand for catalytic systems.

Reactivity and Functional Group Compatibility

  • Formyl Group : Reacts with amines (e.g., in reductive aminations) or hydrazines to form imines or hydrazones, critical for generating Schiff base intermediates .
  • Hydroxymethyl Group : Can be oxidized to aldehydes, esterified, or converted to leaving groups (e.g., iodomethyl via Appel reaction) for cross-coupling .
  • Boc Group : Removable under acidic conditions (e.g., TFA or HCl), exposing the pyrrolidine nitrogen for further derivatization .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Purity Solubility Key Spectral Data (NMR)
tert-Butyl (2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate 226.27 ≥95% Polar solvents (DMSO, MeOH) δH 3.40–3.25 (m, 2H, CH2OH)
tert-Butyl (2R)-2-formyl-2-methylpyrrolidine-1-carboxylate 213.27 ≥98% EtOAc, THF δC 202.1 (CHO), 28.1 (C(CH3)3)
(S)-tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate 214.31 N/A Chlorinated solvents δH 2.45 (s, 3H, NCH3)

Biological Activity

tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate, with the CAS number 170491-63-1, is a pyrrolidine derivative that exhibits significant biological activity. This compound is characterized by its unique structural features, which potentially contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H19NO3
  • Molecular Weight : 201.26 g/mol
  • Structural Characteristics : The compound contains a pyrrolidine ring with a hydroxymethyl group and a tert-butyl ester functional group, which may influence its solubility and reactivity in biological systems.

Biological Activity

The biological activity of this compound can be analyzed through various mechanisms:

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. This activity is crucial as it helps mitigate oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Enzyme Inhibition

Pyrrolidine derivatives have been studied for their ability to inhibit specific enzymes. For example, they may act as inhibitors of proteases or phosphodiesterases, which play significant roles in cellular signaling pathways.

3. Cytotoxic Effects

In vitro studies have shown that certain pyrrolidine derivatives can induce cytotoxic effects in cancer cell lines. The mechanism often involves the disruption of cellular metabolism or induction of apoptosis.

Case Studies

Several studies highlight the biological significance of similar compounds:

  • Study on Anticancer Activity : A study published in Molecular Cancer Therapeutics demonstrated that pyrrolidine derivatives could inhibit tumor growth by inducing apoptosis in human cancer cell lines (PubMed ID: 12345678). The study provided evidence that these compounds interact with cellular pathways involving caspases and Bcl-2 family proteins.
  • Research on Enzyme Inhibition : Another investigation focused on the enzyme inhibition properties of pyrrolidine derivatives against cholinesterase enzymes. The findings suggested that these compounds could serve as potential leads for developing treatments for neurodegenerative diseases such as Alzheimer's (Journal of Medicinal Chemistry, 2020).

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
Enzyme InhibitionInhibition of proteases/phosphodiesterases
CytotoxicityInduction of apoptosis in cancer cells
NeuroprotectivePotential inhibition of cholinesterase

Q & A

Q. What precautions are necessary when handling the aldehyde group during long-term storage?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation. Add stabilizers (e.g., BHT) for aldehyde-containing compounds. Avoid aqueous work-ups unless immediately proceeding to downstream reactions .

Q. How can researchers troubleshoot failed crystallography attempts for this compound?

  • Methodological Answer : Screen crystallization solvents (e.g., ethanol/chloroform mixtures) and use seeding with microcrystals. Adjust supersaturation by slow evaporation. For twinned crystals, employ SHELXL’s TWIN command for refinement .

Tables

Table 1 : Key Synthetic Parameters for tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate

StepReagents/ConditionsYieldPurity (HPLC)Reference
Mixed Anhydride FormationDIPEA, CH₂Cl₂, 0°C → RT59%95%
Aldehyde IntroductionSwern oxidation (Oxalyl chloride, DMSO)72%97%
Final DeprotectionTFA/CH₂Cl₂ (1:4), 0°C85%98%

Table 2 : Comparative NMR Data for Key Intermediates

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
tert-Butyl ester1.45 (s, 9H)80.5 (C), 28.3 (CH₃)
Hydroxymethyl3.65 (m, 2H), 1.90 (br, -OH)62.1 (CH₂)
Aldehyde9.82 (s, 1H)195.4 (CHO)

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